molecular formula C23H30O2S B14590063 S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate CAS No. 61518-97-6

S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate

Katalognummer: B14590063
CAS-Nummer: 61518-97-6
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: VWDHMNDUBAJUKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with pentyl and pentyloxy groups, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-pentyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-pentylphenol attacks the carbonyl carbon of 4-pentyloxybenzoyl chloride, forming the desired carbothioate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-(4-Pentylphenyl) 4-(heptyloxy)benzenecarbothioate
  • 4-(pentyloxy)benzene-1-carbohydrazide

Uniqueness

S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

61518-97-6

Molekularformel

C23H30O2S

Molekulargewicht

370.5 g/mol

IUPAC-Name

S-(4-pentylphenyl) 4-pentoxybenzenecarbothioate

InChI

InChI=1S/C23H30O2S/c1-3-5-7-9-19-10-16-22(17-11-19)26-23(24)20-12-14-21(15-13-20)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI-Schlüssel

VWDHMNDUBAJUKH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.